
9,10-Anthracenedione, 1,1'-iminobis[4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Iminobis(4-nitroanthraquinone) is an organic compound with the molecular formula C28H14N4O8. It is characterized by its dark red solid appearance and a melting point of approximately 244-247 degrees Celsius . This compound is notable for its complex structure, which includes multiple aromatic rings, nitro groups, and a secondary amine.
準備方法
Synthetic Routes and Reaction Conditions
A common method for synthesizing 1,1’-Iminobis(4-nitroanthraquinone) involves the reaction of nitroanthraquinone with imine under the catalysis of sulfuric acid . The specific steps are as follows:
- Nitroanthraquinone is dissolved in a suitable solvent.
- Imine is added to the solution.
- Sulfuric acid is used as a catalyst to facilitate the reaction.
- The mixture is heated to a specific temperature to promote the formation of 1,1’-Iminobis(4-nitroanthraquinone).
Industrial Production Methods
In industrial settings, the production of 1,1’-Iminobis(4-nitroanthraquinone) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
1,1’-Iminobis(4-nitroanthraquinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,1’-Iminobis(4-aminoanthraquinone), while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1’-Iminobis(4-nitroanthraquinone) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Iminobis(4-nitroanthraquinone) involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,4-Dinitroanthraquinone: Similar in structure but lacks the imine linkage.
1,5-Diaminoanthraquinone: Contains amino groups instead of nitro groups.
1,8-Dihydroxyanthraquinone: Features hydroxyl groups instead of nitro groups.
Uniqueness
1,1’-Iminobis(4-nitroanthraquinone) is unique due to its imine linkage and the presence of multiple nitro groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
128-88-1 |
|---|---|
分子式 |
C28H13N3O8 |
分子量 |
519.4 g/mol |
IUPAC名 |
1-nitro-4-[(4-nitro-9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H13N3O8/c32-25-13-5-1-3-7-15(13)27(34)23-19(30(36)37)11-9-17(21(23)25)29-18-10-12-20(31(38)39)24-22(18)26(33)14-6-2-4-8-16(14)28(24)35/h1-12,29H |
InChIキー |
NCGPNEIWMXIRRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])NC4=C5C(=C(C=C4)[N+](=O)[O-])C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


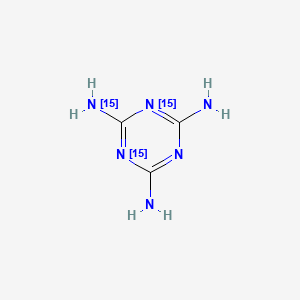
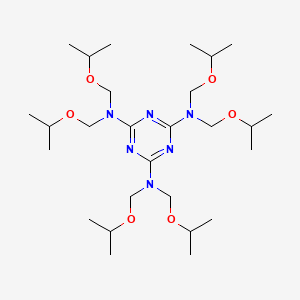

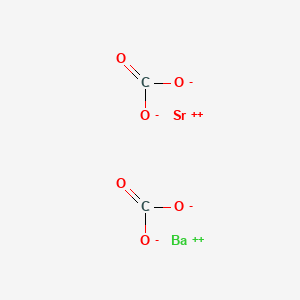
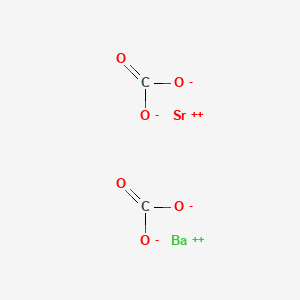
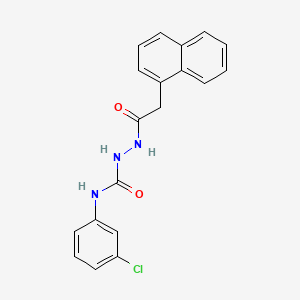
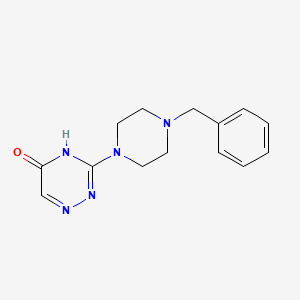
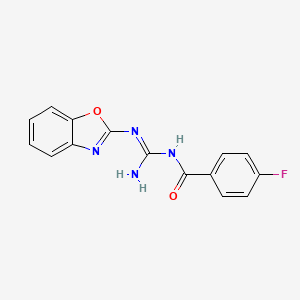
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
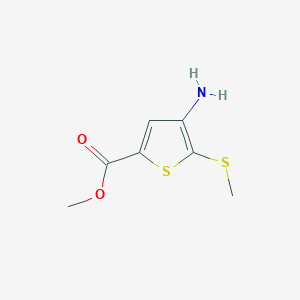
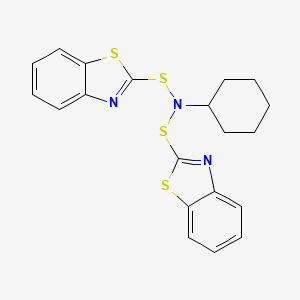
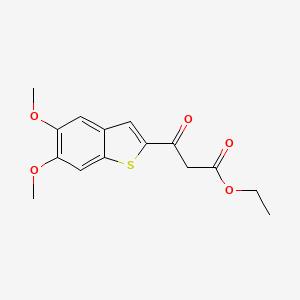
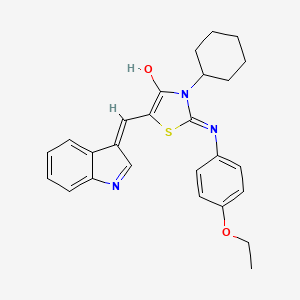
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
